Neuropeptide FF
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Overview
Description
Neuropeptide FF (NPFF) is a neuropeptide belonging to the RF-amide family, characterized by a common C-terminal RF-amide motif. It was first isolated from bovine brain and is known for its role in pain modulation, cardiovascular regulation, appetite control, and body temperature regulation . NPFF interacts with two G protein-coupled receptors, NPFFR1 and NPFFR2, which are distributed in the central nervous system and peripheral tissues .
Preparation Methods
The synthesis of NPFF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the active peptide .
Chemical Reactions Analysis
NPFF undergoes various chemical reactions, including:
Oxidation: NPFF can be oxidized at its methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: NPFF can undergo substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The major products formed from these reactions are modified peptides with altered biological activities .
Scientific Research Applications
NPFF has a wide range of scientific research applications:
Biology: NPFF plays a role in regulating pain, appetite, and cardiovascular functions.
Industry: NPFF is used in the development of peptide-based drugs and as a tool in drug discovery research.
Mechanism of Action
NPFF exerts its effects by binding to its receptors, NPFFR1 and NPFFR2, which are G protein-coupled receptors . Upon binding, NPFF activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . This leads to the modulation of various physiological processes, including pain perception, appetite control, and cardiovascular regulation . NPFF also interacts with opioid receptors, modulating their activity and influencing pain and reward pathways .
Comparison with Similar Compounds
NPFF is part of the RF-amide family of peptides, which includes other members such as:
Neuropeptide AF (NPAF): Similar to NPFF, NPAF is involved in pain modulation and cardiovascular regulation.
Gonadotropin-inhibitory hormone (GnIH): This peptide regulates reproductive functions and stress responses.
Prolactin-releasing peptide (PrRP): PrRP is involved in the regulation of prolactin release and energy homeostasis.
Kisspeptin: This peptide plays a crucial role in the regulation of reproductive functions.
NPFF is unique in its dual role in modulating pain and opioid receptor activity, making it a valuable target for developing new pain management therapies .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCFZUSOBOBIN-AQJXLSMYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H76N14O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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